N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide -

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide

Catalog Number: EVT-3833080
CAS Number:
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the substituted thiazole ring using the Hantzsch thiazole synthesis. []
  • Coupling of the synthesized thiazole derivative with nicotinic acid or a suitable derivative. []
Molecular Structure Analysis

This section would analyze the molecular structure of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide using techniques like X-ray crystallography, NMR spectroscopy, and computational modelling. [, , , , , , , ] It would discuss:

Mechanism of Action

This section would investigate the potential mechanism of action of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide. This could involve studies on its interaction with specific biological targets, such as enzymes or receptors. Given its structural similarity to nicotinamide, it might interact with enzymes involved in NAD+ metabolism or signaling pathways. This section would require experimental data from biological assays to elucidate the specific mechanism. [, ]

Applications
  • Antimicrobial activity: Thiazole derivatives have shown promising activity against various bacterial and fungal strains. [, , , , ]
  • Anticancer activity: Some thiazole derivatives exhibit cytotoxicity against cancer cell lines. [, ]
  • Anti-inflammatory activity: Thiazole derivatives have been investigated for their potential to inhibit inflammatory pathways. []
  • Antidiabetic activity: Some thiazole derivatives exhibit α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. [, ]

Nitazoxanide

Compound Description: Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia) is a broad-spectrum antiparasitic compound belonging to the thiazolide class []. It is known to be effective against various pathogens, including helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses []. Nitazoxanide is rapidly metabolized in humans to Tizoxanide, which exhibits comparable efficacy [].

Tizoxanide

Compound Description: Tizoxanide is the primary metabolite of Nitazoxanide in humans and exhibits similar antiparasitic activity []. It is considered as effective as its parent drug [].

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized analog of Nitazoxanide designed for potential antileishmanial and trypanocidal activity [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This class of bi-heterocyclic compounds incorporates both 1,3-thiazole and 1,3,4-oxadiazole moieties within its structure []. These compounds have shown potential therapeutic applications against Alzheimer's disease and diabetes [].

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides

Compound Description: This series of compounds combines nitroindole, thiazole, and carbohydrazide moieties []. They have shown promising antimicrobial activity [].

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Compound Description: This compound features a 1,3-thiazole ring substituted with two benzenesulfonamide groups [].

N‐(4‐Methoxy­benz­yl)‐N′‐(5‐nitro‐1,3‐thia­zol‐2‐yl)urea (AR‐A014418)

Compound Description: AR-A014418 is a known inhibitor of glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes []. This compound incorporates a 5-nitro-1,3-thiazol-2-yl group in its structure [].

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

Compound Description: This compound is a derivative of AR-A014418 and also contains the 5-nitro-1,3-thiazol-2-yl moiety [].

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-nitro­benzamide

Compound Description: Synthesized as a potential anticancer agent, this compound features a ferrocenyl group attached to the thiazole ring [].

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

Compound Description: This compound is designed as a potential fungicidal agent and includes a 1,3-thiazole ring with 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl substitutions [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-ones are investigated for their anticancer properties, particularly against colorectal cancer []. They share a core structure that includes a 1,3-thiazole ring linked to a quinazolinone moiety [].

2-(4-(4-Bromophenyl)thiazol-2-yl)isoindoline-1,3-dione

Compound Description: This compound contains a 4-(4-bromophenyl)thiazol-2-yl group attached to an isoindoline-1,3-dione moiety [].

5-{[4-(4-Bromo­phen­yl)thia­zol-2-yl]amino­methyl­ene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: This compound incorporates a 4-(4-bromophenyl)thiazol-2-yl group linked to a 1,3-dioxane-4,6-dione ring through an aminomethylene bridge [].

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Compound Description: This compound features a 5-methyl-1,3-thiazol-2-yl group attached to a benzothiazine ring system [].

4-(4-Carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate

Compound Description: This compound includes a 4-carboxy-1,3-thiazol-2-yl group connected to a pyridinium ring, forming a salt with 3-carboxy-4-hydroxybenzenesulfonate [].

Compound Description: This series of compounds incorporates both thiadiazole and thiazolidinone rings []. These compounds were studied for their in vitro antibacterial activity [].

Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N 1,O 3]nickel(II)

Compound Description: This complex nickel(II) compound contains two 1,3-thiazol-2-yl units as part of a more extensive ligand system [].

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

Compound Description: This series of compounds incorporates a 1,3-thiazole ring linked to a dihydroimidazole ring and has been investigated for its antitumor properties [].

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Compound Description: This compound comprises a 5-nitro-1,3-thiazol-2-yl group attached to a nitrobenzamide moiety [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This group of bi-heterocyclic propanamides combines 1,3-thiazole and 1,3,4-oxadiazole rings and has shown promising activity as urease inhibitors with low cytotoxicity [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound features a complex structure with a central 1,3-thiazole ring linked to a pyrazole ring, a nitrophenyl group, and an acetamide group [].

Zn(II) complexes of (1, 3-thiazol-2-yl)hydrazones

Compound Description: These complexes utilize (1,3-thiazol-2-yl)hydrazones as ligands coordinating to a central zinc(II) ion []. These complexes have shown potential as pharmacological agents, particularly for their antibacterial and antioxidative activities [].

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

Compound Description: This compound consists of a 5-bromo-4-phenyl-1,3-thiazol-2-yl group attached to a pyrrolidin-2-one ring [].

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Compound Description: This compound features a 1,3-thiazol-2-yl group linked to an isoxazole ring, which is further substituted with a carboxamide group [].

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]­prop-2-en-1-one

Compound Description: This compound incorporates two 4-methyl-1,3-thiazol-5-yl groups as part of a larger, complex structure [].

2-(5-Methyl-4-phenyl-1,3-thia­zol-2-yl)-1-phenyl­ethanol

Compound Description: This compound comprises a 5-methyl-4-phenyl-1,3-thiazol-2-yl group linked to a phenylethanol moiety [].

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones

Compound Description: This group of compounds incorporates both thiazole and thiazolidinone rings, similar to other compounds discussed []. They have been synthesized and characterized for their potential biological activities [].

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2-amine

Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-chlorophenyl group, a triazole ring, and a benzodioxole moiety [].

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Compound Description: This series of 1,3-thiazole derivatives has been synthesized and investigated for its potential as angiotensin II receptor antagonists, indicating potential antihypertensive and cardiotropic properties [].

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

Compound Description: This compound features a 1,3-thiazole ring with aminosulfonyl and methyl substitutions and is highlighted for its improved stability and pharmacokinetic properties compared to earlier derivatives [, ].

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound consists of a 5-nitro-1,3-thiazol-2-yl group attached to a trifluoromethylbenzamide moiety [].

Methyl (Z)-3-({5-[(E)-(tert-butylamino)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}sulfanyl)prop-2-enoate

Compound Description: This compound features a 1,3-thiazole ring substituted with a (tert-butylamino)methylidene group and a sulfur-linked prop-2-enoate moiety [].

4-Aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines

Compound Description: This group of compounds includes both thiazole and thiazolidinedione rings and has been studied for its potential as α-glucosidase inhibitors [].

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 MAP kinase inhibitor []. Its structure features a 1,3-thiazole ring connected to a pyridine ring and a benzamide group [].

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This complex molecule features a central imidazo[2,1-b][1,3]thiazole ring system, a 4-bromophenyl substituent, and a spirocyclic ring system [].

4-phthalimido‐N‐(1,3‐thiazol‐2‐yl)benzenesulfonamide

Compound Description: This compound features a 1,3-thiazole ring attached to a benzenesulfonamide group which is further substituted with a phthalimide group [].

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one’s derivatives

Compound Description: These derivatives are characterized by a 1,3-thiazole ring with a variety of substituents, including a morpholine ring [, ]. These compounds have shown potential as antioxidants [, ].

N-Benzyl­idene-4-(ferrocen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-amine

Compound Description: This compound contains a 1,3-thiazole ring substituted with a ferrocenyl group, a triazole ring, and a benzylidene group [].

Properties

Product Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]pyridine-3-carboxamide

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C18H16BrN3OS/c1-2-4-15-16(12-6-8-14(19)9-7-12)21-18(24-15)22-17(23)13-5-3-10-20-11-13/h3,5-11H,2,4H2,1H3,(H,21,22,23)

InChI Key

BEAUCQODLBTUMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.